Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc
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Overview
Description
Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc is a cleavable linker compound used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc involves its role as a cleavable linker in ADCs. The compound links the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. This targeted delivery minimizes damage to healthy cells and enhances the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
Succinic anhydride: Another linker used in ADCs, but it is non-cleavable.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A bifunctional crosslinker used in the preparation of antibody-drug conjugates.
DSS Crosslinker (Disuccinimidyl suberate): A non-cleavable linker used in ADC synthesis.
DSG Crosslinker (Disuccinimidyl glutarate): A cleavable linker similar to Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc.
Uniqueness
This compound is unique due to its cleavable nature, which allows for the controlled release of the cytotoxic drug at the target site. This property enhances the specificity and efficacy of ADCs, making it a valuable tool in targeted cancer therapy .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H40N2O14/c1-20(42)50-32-33(51-21(2)43)35(52-22(3)44)37(54-34(32)36(46)48-4)53-30-14-13-23(18-41)17-29(30)40-31(45)15-16-39-38(47)49-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,28,32-35,37,41H,15-16,18-19H2,1-4H3,(H,39,47)(H,40,45)/t32-,33-,34-,35+,37+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFWDBMZXNIYIR-DVEMFWCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H40N2O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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